

Crystal Structure Analysis of 9,10-Dibromophenanthrene: A Technical Overview

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Compound of Interest

Compound Name: 9,10-Dibromophenanthrene

Cat. No.: B099643

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This guide provides an in-depth analysis of the crystal structure of **9,10-Dibromophenanthrene**, tailored for researchers, scientists, and professionals in drug development. The document outlines the crystallographic data, experimental protocols for synthesis and crystal analysis, and key structural features of the molecule.

Crystallographic Data

The crystal structure of **9,10-Dibromophenanthrene** ($C_{14}H_8Br_2$) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic parameters and data collection details are summarized in the table below.

Parameter	Value
Chemical Formula	C ₁₄ H ₈ Br ₂
Molecular Weight	336.02 g/mol [1][2][3]
Crystal System	Monoclinic[1]
Space Group	Not specified in provided search results.
Unit Cell Dimensions	a = 18.2630 (15) Å b = 9.0963 (8) Å c = 7.3025 (6) Å β = 114.499 (2)°[1]
Unit Cell Volume	1103.91 (16) Å ³ [1]
Z (Molecules per unit cell)	4[1]
Radiation Type	Mo Kα[1]
Wavelength	Not specified in provided search results.
Temperature	223 K[1]
Absorption Coefficient (μ)	7.31 mm ⁻¹ [1]
Crystal Size	0.5 × 0.1 × 0.08 mm[1]
Reflections Collected	5151[1]
Independent Reflections	1257[1]
R _{int}	0.028[1]
Final R indices [I > 2σ(I)]	R[F ² > 2σ(F ²)] = 0.033[1]
wR(F ²)	0.116[1]
Goodness-of-fit (S)	1.25[1]
Max./Min. Residual Density	0.67 / -1.49 e Å ⁻³ [1]

Molecular and Crystal Structure

The **9,10-Dibromophenanthrene** molecule is nearly planar, with a maximum deviation of 0.0355 (7) Å.[1] The molecule exhibits crystallographic twofold (C₂) symmetry.[1]

In the crystal, the molecules arrange in a face-to-face slipped antiparallel π – π stacking interaction along the c-axis.^[1] The interplanar distance is 3.471 (7) Å, with centroid-centroid distances ranging from 3.617 (5) to 3.803 (6) Å.^[1] This packing arrangement is distinct from the herringbone-like structure observed in 3,6-dibromophenanthrene, highlighting the influence of bromo substituent positions on the crystal packing.^[1]

Experimental Protocols

Synthesis of 9,10-Dibromophenanthrene

The synthesis of **9,10-Dibromophenanthrene** was achieved by treating 2,2'-bis(dibromomethyl)biphenyl with potassium t-butoxide.^[1]

Procedure:

- A solution of 2,2'-bis(dibromomethyl)biphenyl (300 mg, 0.60 mmol) in 6 ml of DMF was cooled in an ice bath.^[1]
- Potassium t-butoxide (1.00 g, 9.05 mmol) was added to the cooled solution.^[1]
- The mixture was stirred for 30 minutes.^[1]
- The reaction was quenched by the addition of 6M HCl.^[1]
- The resulting solid was extracted with toluene, washed with brine, and dried over Na₂SO₄.^[1]
- Following evaporation of the solvent, the crude product was purified by column chromatography on silica gel (hexane-CH₂Cl₂) to yield **9,10-Dibromophenanthrene** as a pale yellow solid (161 mg, 79% yield).^[1]

Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a toluene solution of the purified **9,10-Dibromophenanthrene**.^[1]

X-ray Data Collection and Structure Refinement

Data Collection:

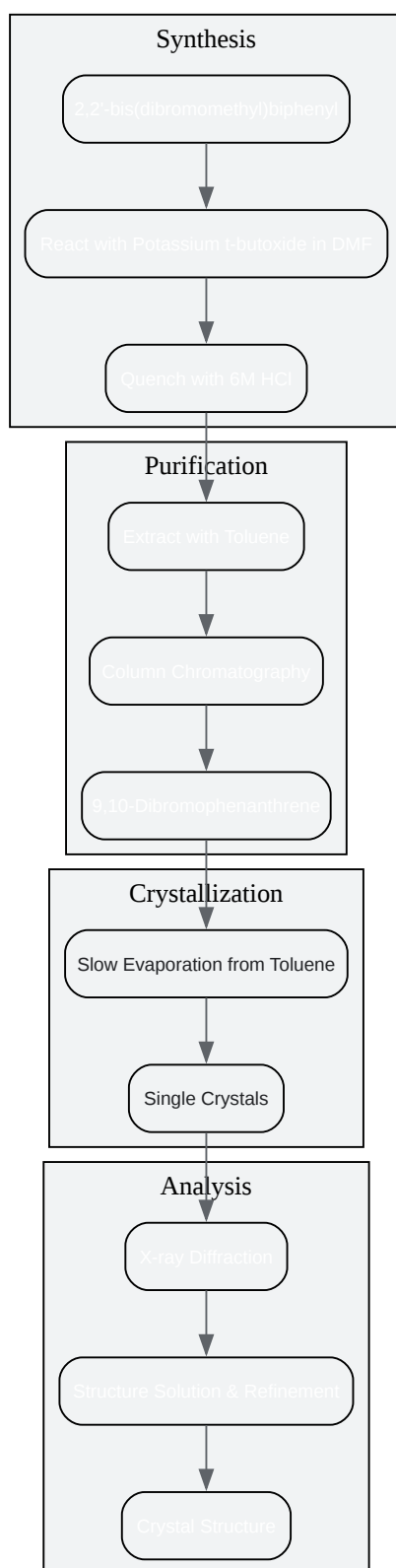
- A Rigaku R-AXIS RAPID diffractometer was used for data collection.[\[1\]](#)
- Absorption correction was performed using a numerical method (NUMABS).[\[1\]](#)

Structure Solution and Refinement:

- The structure was solved using SIR2004.[\[1\]](#)
- Refinement of F^2 against all reflections was carried out using SHELXL97.[\[1\]](#)
- Molecular graphics were generated using ORTEP-3 for Windows, and the material for publication was prepared with WinGX.[\[1\]](#)

Visualizations

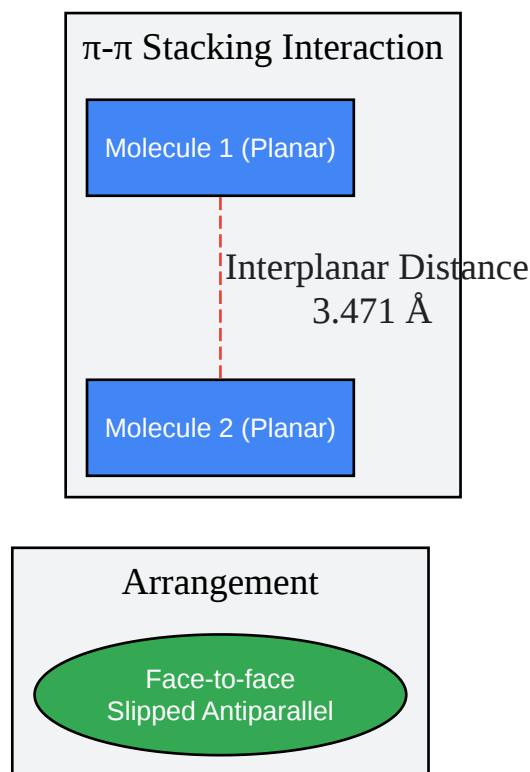
Experimental Workflow



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Caption: Experimental workflow for the synthesis and crystal structure analysis of **9,10-Dibromophenanthrene**.

Intermolecular Interactions



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Caption: Schematic of the face-to-face slipped antiparallel π - π stacking in **9,10-Dibromophenanthrene**.

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- To cite this document: BenchChem. [Crystal Structure Analysis of 9,10-Dibromophenanthrene: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099643#crystal-structure-analysis-of-9-10-dibromophenanthrene]

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